molecular formula C12H15F2N B13214132 4-[(2,6-Difluorophenyl)methyl]piperidine

4-[(2,6-Difluorophenyl)methyl]piperidine

Cat. No.: B13214132
M. Wt: 211.25 g/mol
InChI Key: LXCOJJJRSUQFRJ-UHFFFAOYSA-N
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Description

4-[(2,6-Difluorophenyl)methyl]piperidine is a chemical building block of significant interest in medicinal and organic chemistry. It features a piperidine ring, a privileged scaffold recognized as one of the most fundamental synthetic fragments for designing novel drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and numerous natural alkaloids, underscoring their broad utility . The 2,6-difluorophenyl moiety incorporated into this structure is a common pharmacophore that can influence a compound's lipophilicity, metabolic stability, and binding affinity . Piperidine derivatives are extensively investigated for their diverse biological activities. Research indicates potential in central nervous system (CNS) drug development, with some piperidine-based compounds acting as antipsychotic agents or exhibiting effects as either CNS depressants or stimulants depending on dosage . Furthermore, structurally similar compounds have been studied for their antimicrobial , antifungal , antiviral , and anticancer properties . The piperidine nucleus is also a key structural component in several commercial pharmaceuticals and bioactive molecules, including the antifungal agent Efinaconazole and the NMDA receptor antagonists . As a versatile synthetic intermediate, this compound serves as a crucial precursor for the development of more complex, biologically active molecules. It is intended for use in hit identification, lead optimization, and structure-activity relationship (SAR) studies within pharmaceutical research and development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15F2N

Molecular Weight

211.25 g/mol

IUPAC Name

4-[(2,6-difluorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15F2N/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9/h1-3,9,15H,4-8H2

InChI Key

LXCOJJJRSUQFRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC=C2F)F

Origin of Product

United States

Synthetic Methodologies and Process Development for 4 2,6 Difluorophenyl Methyl Piperidine and Its Analogs

Established Synthetic Pathways for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring can be achieved through a multitude of synthetic routes, ranging from classical methods that have been refined over decades to modern, highly efficient catalytic processes.

The synthesis of the piperidine nucleus has evolved significantly, with modern methods offering greater efficiency and control compared to classical approaches.

Classical Approaches: Historically, the most common method for synthesizing piperidines is the catalytic hydrogenation of pyridine (B92270) precursors. nih.govdtic.mil This fundamental process typically employs transition metal catalysts such as nickel, rhodium, or palladium under conditions of high temperature and pressure. nih.govdtic.mil Other classical reduction methods utilize reagents like sodium in ethanol (B145695) or tin in hydrochloric acid. dtic.mil Another well-established route is the Dieckmann condensation of diesters to form piperidone intermediates, which can then be further modified. core.ac.ukdtic.mil

Modern Approaches: Contemporary synthetic chemistry has introduced a variety of sophisticated methods for piperidine ring construction. Intramolecular cyclization reactions are prominent, including metal-catalyzed cyclizations, aza-Michael reactions, and radical-mediated ring closures. nih.gov For instance, gold-catalyzed cyclization of N-homopropargyl amides provides an efficient route to piperidin-4-ones. nih.gov Other innovative methods include electroreductive cyclization of imines with dihaloalkanes and Palladium-catalyzed Wacker-type aerobic oxidative cyclizations. beilstein-journals.orgorganic-chemistry.org These modern techniques often provide milder reaction conditions and greater functional group tolerance.

Table 1: Comparison of Selected Piperidine Ring Synthesis Methods

MethodDescriptionKey Features
Pyridine Hydrogenation Reduction of the aromatic pyridine ring to a saturated piperidine ring using a catalyst and hydrogen source. nih.govdtic.milA very common and direct method, though sometimes requiring harsh conditions. nih.gov
Dieckmann Condensation An intramolecular condensation of a diester to form a β-keto ester, which cyclizes to form a piperidone. core.ac.ukdtic.milA classic method primarily used for synthesizing piperidones (oxo-piperidines). core.ac.uk
Intramolecular Cyclization A single molecule with appropriate functional groups undergoes a ring-closing reaction to form the piperidine ring. nih.govIncludes a wide variety of reactions (e.g., radical, electrophilic, metal-catalyzed) offering diverse access to substituted piperidines. nih.govnih.gov
Electroreductive Cyclization An electrochemical method that uses an electric current to induce cyclization between an imine and a dihaloalkane. beilstein-journals.orgA green chemistry approach that avoids harsh chemical reagents. beilstein-journals.org

Multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like functionalized piperidines in a single step from three or more starting materials. taylorfrancis.comacs.org This approach is valued for its atom economy and ability to rapidly generate molecular diversity. acs.orgacs.org

Several MCRs have been developed for piperidine synthesis. A well-known example is the one-pot transformation involving aromatic aldehydes, amines, and β-ketoesters to yield highly functionalized piperidine scaffolds. taylorfrancis.com More complex MCRs, such as four-component reactions between nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates, can produce polysubstituted 2-piperidinones with high stereoselectivity. acs.org The development of novel catalytic systems, such as a combination of Yb(OTf)₃ and AgOTf, has further expanded the scope of MCRs for creating unique piperidone structures. tandfonline.com

Table 2: Examples of Multicomponent Reactions for Piperidine Synthesis

Reaction Name/TypeComponentsResulting Structure
Hantzsch-type Reaction Aromatic Aldehyde + Amine + β-Ketoester (2 equiv.)Dihydropyridine, which can be reduced to piperidine.
Four-Component Piperidinone Synthesis Substituted Nitrostyrene + Aromatic Aldehyde + Dialkyl Malonate + Ammonium AcetatePolysubstituted 2-Piperidinone. acs.org
Domino Mannich/Michael Reaction Dimethyl Malonate + Formaldehyde O-benzyl oximePiperidone Tricarboxylate. tandfonline.com

Introduction of Fluorinated Arylmethyl Groups into Piperidine Scaffolds

The synthesis of 4-[(2,6-Difluorophenyl)methyl]piperidine requires the specific connection of a 2,6-difluorophenylmethyl moiety to the 4-position of the piperidine ring. This can be accomplished either by building the ring with the fragment already in place or by functionalizing a pre-formed piperidine.

Attaching the difluorophenylmethyl group regioselectively at the C4 position of a piperidine ring is a key synthetic challenge. A plausible and common strategy involves the Wittig reaction. This approach would start with an N-protected 4-piperidone, which undergoes a Wittig reaction with a phosphonium (B103445) ylide derived from 2,6-difluorobenzyl bromide. The resulting exocyclic double bond is then reduced via catalytic hydrogenation to yield the final this compound product after deprotection.

Another viable route is through nucleophilic addition. A Grignard reagent or organolithium species prepared from 2,6-difluorobenzyl halide could be added to an N-protected 4-piperidone. This forms a tertiary alcohol, which would then require a two-step reduction process (dehydration followed by hydrogenation) to furnish the target methylene (B1212753) linkage.

A third strategy involves the direct alkylation of a C4-nucleophilic piperidine. This could be achieved by reacting an appropriate organometallic piperidine derivative (e.g., a 4-piperidylzinc or -cuprate reagent) with 2,6-difluorobenzyl bromide. This method offers a direct C-C bond formation to install the desired substituent.

While the target compound features fluorine on the phenyl ring, the synthesis of analogs often involves the introduction of fluorine onto the piperidine ring itself. The incorporation of fluorine can significantly alter a molecule's properties, including basicity and conformational preference. nih.govresearchgate.net

The most direct method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluorinated pyridine precursors. nih.govacs.org This approach, however, must overcome the challenge of potential hydrodefluorination, where the fluorine atoms are undesirably replaced by hydrogen. nih.gov To address this, specific catalytic systems have been developed. A rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the one-pot, highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridines. nih.govsciencedaily.com Heterogeneous palladium catalysts have also been shown to be effective for the selective reduction of fluoropyridines. nih.govacs.org Other synthetic routes to fluorinated piperidines include electrophilic fluorination of pre-functionalized piperidine precursors or nucleophilic substitution reactions. nih.gov

Table 3: Methods for Synthesizing Fluorinated Piperidines

TechniqueDescriptionAdvantages/Challenges
Hydrogenation of Fluoropyridines Reduction of a fluorinated pyridine ring to the corresponding fluorinated piperidine. nih.govnih.govUtilizes readily available starting materials; hydrodefluorination is a potential side reaction. nih.gov
Dearomatization-Hydrogenation (DAH) A one-pot process that first dearomatizes the fluoropyridine, followed by hydrogenation. nih.govsciencedaily.comHighly diastereoselective, providing access to all-cis-(multi)fluorinated products. nih.gov
Electrophilic Fluorination Introduction of a fluorine atom using an electrophilic fluorine source (e.g., Selectfluor) on an electron-rich piperidine precursor. nih.govRequires careful preparation of pre-functionalized, activated substrates. nih.gov
Nucleophilic Fluorination Displacement of a leaving group on the piperidine ring with a nucleophilic fluoride (B91410) source (e.g., KF, TBAF). nih.govThe position of fluorination is precisely controlled by the leaving group's location. nih.gov

Stereoselective Synthesis and Chiral Resolution of Piperidine Derivatives

For piperidine analogs that are chiral, controlling the stereochemistry is critical. This is achieved through either stereoselective synthesis, which creates a specific stereoisomer, or chiral resolution, which separates a mixture of stereoisomers.

Stereoselective Synthesis: Many modern synthetic methods for piperidine ring formation offer high levels of stereocontrol. For example, rhodium-catalyzed C-H functionalization and gold-catalyzed cyclization reactions can proceed with high diastereoselectivity. nih.govnih.gov The use of chiral auxiliaries, such as carbohydrates, in domino reactions like the Mannich-Michael reaction, can direct the formation of specific stereoisomers of piperidinones. cdnsciencepub.com Similarly, certain multicomponent reactions are known to be highly stereoselective, yielding complex piperidine structures with well-defined relative stereochemistry. acs.org

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mix of enantiomers), resolution is required to isolate the individual enantiomers. A classical approach is the formation of diastereomeric salts by reacting the racemic piperidine base with a chiral acid, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts have different physical properties and can often be separated by crystallization. google.com

A more modern and powerful technique is kinetic resolution, where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material and the product. nih.gov This has been achieved for piperidine derivatives through enantioselective acylation or by using chiral bases like n-BuLi complexed with sparteine. nih.govrsc.orgwhiterose.ac.uk Additionally, high-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used analytical and preparative method for separating enantiomers. nih.gov

Table 4: Common Chiral Resolution Techniques for Piperidine Derivatives

TechniquePrincipleExample Reagents/Methods
Diastereomeric Salt Formation A racemic base reacts with a chiral acid to form two diastereomeric salts with different solubilities, allowing for separation by crystallization. google.comDi-benzoyl-L-tartaric acid, (R)- or (S)-mandelic acid. google.com
Kinetic Resolution One enantiomer reacts at a different rate with a chiral reagent or catalyst, allowing for the separation of the faster-reacting product from the slower-reacting enantiomer. nih.govwhiterose.ac.ukEnantioselective acylation; deprotonation with a chiral base (e.g., n-BuLi/sparteine). nih.govwhiterose.ac.uk
Chiral Chromatography Enantiomers are separated based on their differential interactions with a chiral stationary phase in an HPLC column. nih.govCellulose-based chiral columns (e.g., Chiralcel OD). nih.gov

Derivatization and Chemical Transformations of the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of a diverse range of derivatives. The secondary amine of the piperidine ring is a key site for various chemical transformations, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures. These derivatization strategies are pivotal in the exploration of structure-activity relationships (SAR) in medicinal chemistry and the development of new chemical entities. The primary transformations involve reactions at the nitrogen atom, including N-alkylation, N-acylation, and N-arylation, as well as cross-coupling reactions.

N-Alkylation

N-alkylation of the this compound core introduces alkyl substituents on the piperidine nitrogen. This transformation is typically achieved by reacting the parent piperidine with an alkyl halide (such as alkyl bromide or iodide) in the presence of a base. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The choice of base and solvent can be optimized to achieve high yields and prevent the formation of quaternary ammonium salts, which can occur with excess alkylating agent. For instance, slow addition of the alkyl halide can help in controlling the reaction to favor mono-alkylation.

Table 1: Representative N-Alkylation Reactions of Piperidine Scaffolds

Alkylating Agent Base Solvent Conditions Product Type
Alkyl Bromide/Iodide K₂CO₃ DMF Room Temperature N-Alkylpiperidine
Alkyl Bromide/Iodide NaH DMF 0 °C to Room Temp. N-Alkylpiperidine

This table presents generalized conditions for N-alkylation of piperidine cores based on common laboratory practices.

N-Acylation

N-acylation is another fundamental derivatization strategy that introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is commonly carried out by treating this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. Perfluoroacylimidazoles, such as trifluoroacetylimidazole (TFAI), can also be employed for the introduction of perfluoroacyl groups. These reactions are generally high-yielding and proceed under mild conditions. The resulting N-acyl derivatives often exhibit altered physicochemical properties, such as modified basicity and lipophilicity, which can be crucial for their biological activity and pharmacokinetic profiles.

Table 2: Common Reagents for N-Acylation of Piperidines

Acylating Agent Base Byproduct Product Type
Acyl Chloride Triethylamine/Pyridine Triethylammonium/Pyridinium chloride N-Acylpiperidine
Acid Anhydride Triethylamine/Pyridine Carboxylic acid salt N-Acylpiperidine

This table summarizes common reagents and conditions for the N-acylation of piperidine cores.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have significantly expanded the scope of derivatives accessible from the this compound core.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl or heteroaryl halide (or pseudohalide). This palladium-catalyzed reaction typically utilizes a phosphine (B1218219) ligand and a base. The development of various generations of catalyst systems has enabled the coupling of a wide range of aryl partners under increasingly mild conditions. This reaction is instrumental in the synthesis of N-arylpiperidine derivatives, which are prevalent in many biologically active compounds.

The Suzuki-Miyaura coupling , while primarily a carbon-carbon bond-forming reaction, can be employed on derivatives of the core structure. For instance, if the this compound scaffold is further functionalized with a halide or a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to introduce new aryl or vinyl substituents. These reactions are also palladium-catalyzed and are known for their high functional group tolerance and generally good yields.

Table 3: Overview of Cross-Coupling Reactions for Piperidine Derivatization

Reaction Name Bond Formed Key Reagents Typical Substrates for Piperidine Core
Buchwald-Hartwig Amination C-N Pd catalyst, Phosphine ligand, Base Aryl/Heteroaryl Halides

This table provides a general overview of the application of cross-coupling reactions in the derivatization of piperidine-containing scaffolds.

These derivatization strategies underscore the synthetic utility of the this compound core, providing access to a vast chemical space for the development of novel compounds with tailored properties.

Structural Characterization and Conformational Analysis of the 4 2,6 Difluorophenyl Methyl Piperidine System

Spectroscopic Elucidation of Molecular Architecture

While comprehensive, peer-reviewed spectroscopic data for 4-[(2,6-Difluorophenyl)methyl]piperidine is not extensively published, its molecular architecture can be reliably elucidated through the analysis of expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the characteristic behavior of its constituent functional groups—a piperidine (B6355638) ring, a methylene (B1212753) bridge, and a 2,6-difluorophenyl group.

NMR Spectroscopy: The NMR spectra are anticipated to be the most definitive for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons. The piperidine protons would likely appear as complex multiplets in the aliphatic region (approx. 1.2-3.1 ppm). The two benzylic protons of the -CH₂- group would likely appear as a doublet around 2.6-2.8 ppm. The aromatic protons of the difluorophenyl ring are expected to produce a characteristic pattern, with the proton at the 4-position appearing as a triplet and the protons at the 3- and 5-positions as a doublet of doublets, typically in the 6.9-7.3 ppm region. The N-H proton of the piperidine ring would appear as a broad singlet.

¹³C NMR: The carbon spectrum would corroborate the structure with signals for the three distinct piperidine carbons, the benzylic carbon, and the carbons of the aromatic ring. The C-F coupling would be evident, with the carbons directly bonded to fluorine (C2, C6) showing a large one-bond coupling constant (¹JCF) and appearing as a doublet.

¹⁹F NMR: The fluorine NMR would display a single resonance for the two equivalent fluorine atoms, confirming their chemical environment.

Interactive Data Table: Predicted NMR Chemical Shifts

Atom ¹H NMR Shift (ppm, predicted) ¹³C NMR Shift (ppm, predicted) Multiplicity/Coupling
Piperidine N-HBroad singlet--
Piperidine C2/C6-HMultiplet (eq & ax)~45-50-
Piperidine C3/C5-HMultiplet (eq & ax)~30-35-
Piperidine C4-HMultiplet~35-40-
Benzylic -CH₂-Doublet~35-40-
Aromatic C3/C5-HDoublet of Doublets~111-113³JHH, ⁴JHF
Aromatic C4-HTriplet~128-131³JHH
Aromatic C1-~115-118Triplet (²JCF)
Aromatic C2/C6-~160-163Doublet (¹JCF)

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands confirming the presence of key functional groups.

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Piperidine)Stretching3300 - 3500 (broad)
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1580 - 1620
C-F (Aromatic)Stretching1100 - 1300 (strong)

Mass Spectrometry (MS): In mass spectrometry, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the stable benzylic carbocation, showing a prominent peak corresponding to the loss of the piperidine ring.

Conformational Preferences and Dynamics of the Piperidine Ring

The conformational landscape of the this compound system is dominated by the stereochemical demands of the six-membered piperidine ring.

It is well-established that piperidine and its derivatives overwhelmingly adopt a chair conformation to minimize torsional and angle strain. For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The bulky (2,6-difluorophenyl)methyl group is strongly biased toward the equatorial position . This preference minimizes destabilizing 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions that would occur if the substituent were in the axial position.

Interactive Data Table: Conformational Energy Comparison

Conformer Substituent Position Key Steric Interactions Relative Energy Population at 298 K
AEquatorialMinimal gauche interactionsLowest>99%
BAxial1,3-Diaxial interactionsHigh<1%

Crystallographic Analysis of Intermolecular Interactions and Crystal Packing

While a definitive crystal structure for this compound is not publicly available, a hypothetical analysis of its solid-state packing can be performed based on the functional groups present. The crystal lattice would be stabilized by a network of non-covalent interactions.

Hydrogen Bonding: The secondary amine of the piperidine ring is a hydrogen bond donor (N-H). The fluorine atoms on the phenyl ring and the nitrogen atom itself can act as weak hydrogen bond acceptors. Therefore, intermolecular N-H···N or N-H···F hydrogen bonds are plausible and would likely play a significant role in organizing the molecules in the crystal.

π-π Stacking: The difluorophenyl rings could engage in π-π stacking interactions. The presence of electron-withdrawing fluorine atoms would create a quadrupole moment on the ring, potentially favoring offset or parallel-displaced stacking arrangements rather than a direct face-to-face overlap.

van der Waals Forces: Dispersive forces would be ubiquitous and provide a general cohesive force throughout the crystal structure.

The interplay of these forces would dictate the final, most thermodynamically stable crystal packing arrangement, influencing properties such as melting point and solubility.

Interactive Data Table: Potential Intermolecular Interactions

Interaction Type Donor Acceptor Typical Distance (Å) Expected Role in Packing
Hydrogen BondN-HN or F2.8 - 3.5Primary structural motif
C-H···π InteractionC-Hπ-system of phenyl ring3.2 - 3.8Directional stabilization
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Lattice stabilization

Structure Activity Relationship Sar Investigations of 4 2,6 Difluorophenyl Methyl Piperidine Analogs

Impact of Fluorine Substitution on Biological Activity and Electronic Properties

The substitution of hydrogen with fluorine at the ortho-positions (2 and 6) of the phenyl ring has profound effects on the molecule's physicochemical and biological properties. Fluorine is the most electronegative element, and its presence significantly alters the electronic distribution of the aromatic ring. This strategic placement of fluorine can lead to enhanced biological activity and improved metabolic stability. tandfonline.com

The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density of the phenyl ring. This modulation can influence how the ring interacts with biological targets, potentially enhancing binding affinity through favorable electrostatic or dipole interactions. For instance, in some contexts, a fluorine atom can form a weak hydrogen bond with backbone amides in proteins, contributing to binding energy. nih.gov

PropertyGeneral Effect of 2,6-Difluoro SubstitutionRationale
Metabolic Stability IncreasedThe high strength of the C-F bond prevents enzymatic cleavage, blocking a common site of metabolism. acs.org
Binding Affinity Potentially IncreasedFluorine's electronegativity can alter electrostatic interactions with the target protein; it can also act as a hydrogen bond acceptor. nih.gov
Lipophilicity (logP) Generally IncreasedFluorine is more lipophilic than hydrogen, which can enhance membrane permeability.
Basicity (pKa) of Piperidine (B6355638) Nitrogen Slightly DecreasedThe electron-withdrawing effect of the difluorophenyl group can be transmitted to the piperidine nitrogen, subtly reducing its basicity.

Substituent Effects on the Piperidine Moiety and Aromatic Ring

Systematic modifications to both the piperidine ring and the difluorophenyl ring are central to SAR studies to probe the steric and electronic requirements of the biological target.

Piperidine Moiety: The nitrogen atom of the piperidine ring is a key site for modification. It is typically basic and protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket.

N-Substitution: The substituent on the piperidine nitrogen plays a critical role in defining the compound's pharmacological profile. Small alkyl groups, benzyl (B1604629) groups, or more complex moieties can be introduced. drugbank.com SAR studies on N-benzyl piperidines have shown that the nature and position of substituents on this benzyl group can dramatically affect potency and selectivity for various transporters and receptors. nih.govnih.gov For example, introducing bulky groups can enhance selectivity or alter the mode of action. nih.gov

Ring Substitution: Adding substituents to the carbon atoms of the piperidine ring (positions 2, 3, or 4) introduces chiral centers and conformational constraints. This can lead to more specific interactions with the target and improve potency and selectivity. ajchem-a.com

Aromatic Ring: While the 2,6-difluoro substitution is a defining feature, adding a third substituent to the remaining positions (3, 4, or 5) of the phenyl ring can further refine activity. The electronic nature (electron-donating or electron-withdrawing) and size of this third group can fine-tune the electronic properties of the ring and introduce new points of interaction. In studies of analogous benzyl-containing compounds, substitutions at the para-position of the benzyl ring have been shown to significantly influence biological activity. wikipedia.org

Modification SiteSubstituent ExampleGeneral Impact on Activity
Piperidine Nitrogen Small alkyl (e.g., -CH₃)Modulates basicity and lipophilicity; may improve cell permeability.
Bulky group (e.g., -diphenylacetyl)Can enhance potency and selectivity by occupying a specific hydrophobic pocket. nih.gov
Piperidine C-3 or C-4 Hydroxyl (-OH), Methyl (-CH₃)Introduces chirality and conformational restriction; may form new hydrogen bonds or van der Waals interactions. nih.gov
Aromatic Ring (C-4) Methoxy (-OCH₃), Cyano (-CN)Alters electronic properties and can introduce new polar contacts, potentially improving affinity and selectivity.

Stereochemical Influences on Pharmacological Profiles

The introduction of substituents on the piperidine ring or the methylene (B1212753) bridge creates stereocenters, resulting in enantiomers or diastereomers. Biological systems, such as enzymes and receptors, are chiral, and they often exhibit a high degree of stereoselectivity, meaning different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and metabolic fates.

For instance, if a methyl group were introduced at the 3-position of the piperidine ring in the 4-[(2,6-difluorophenyl)methyl]piperidine scaffold, it would create two chiral centers (at C-3 and C-4), leading to four possible stereoisomers. It is common for one isomer to be significantly more active than the others because its three-dimensional arrangement allows for an optimal fit within the binding site of the target protein. Studies on substituted piperidines frequently reveal that biological activity resides predominantly in one stereoisomer. researchgate.netrsc.org

Therefore, the stereoselective synthesis and evaluation of individual isomers are critical steps in drug development. nih.govnih.gov Resolving and testing stereoisomers separately allows for the identification of the most potent and selective isomer (the eutomer) while minimizing potential off-target effects from less active or inactive isomers (the distomers).

StereoisomerHypothetical Relative PotencyRationale
(3R, 4R)-isomer ++++The specific 3D orientation of substituents may allow for optimal interactions with the chiral binding site of the biological target.
(3S, 4S)-isomer +This enantiomer may fit poorly into the binding site, resulting in significantly lower potency.
(3R, 4S)-isomer ++Diastereomers have different shapes and properties, leading to intermediate or different activity profiles.
(3S, 4R)-isomer ++Similar to its enantiomer, this diastereomer may have a distinct pharmacological profile.

Bioisosteric Design Strategies in Piperidine Derivatives

Bioisosterism is a strategy in medicinal chemistry used to design analogs by replacing one functional group with another that has similar physical or chemical properties, with the goal of enhancing a desired biological or physical property without making a significant change to the chemical structure. princeton.edu The piperidine ring itself can be replaced with various bioisosteres to modulate properties like basicity, lipophilicity, solubility, and metabolic stability. tandfonline.com

Common bioisosteres for the piperidine ring include other saturated heterocycles or strained ring systems. For example:

Azaspiro[3.3]heptanes: These rigid, spirocyclic structures have gained attention as piperidine mimics. researchgate.netenamine.net They can maintain the crucial exit vector for substituents while offering improved metabolic stability and potentially better solubility. researchgate.net

Pyrrolidines and Azetidines: These smaller ring systems can also serve as bioisosteres, altering the geometry and basicity of the core structure. nih.gov

Bridged Piperidines: Bicyclic structures can act as constrained analogs or even as bioisosteres for a phenyl ring, offering improved physicochemical properties such as increased solubility and a higher fraction of sp³ carbons, which is often desirable in modern drug design. nih.govpharmablock.com

The choice of a bioisostere depends on the specific goals of the optimization campaign, such as reducing pKa to improve oral absorption, increasing metabolic stability, or exploring novel interactions with the target.

Ring SystemKey Properties Compared to PiperidinePotential Advantage
Piperidine Baseline scaffold; pKa ~11.2Well-established, synthetically accessible. nih.gov
1-Azaspiro[3.3]heptane Similar basicity and solubility, improved metabolic stability, lower lipophilicity. researchgate.netImproved pharmacokinetic profile.
Pyrrolidine 5-membered ring; similar pKa (~11.3)Different spatial arrangement of substituents. nih.gov
Azetidine 4-membered ring; similar pKa (~11.3)More compact core, introduces ring strain. nih.gov

Molecular Pharmacology and Mechanistic Studies of 4 2,6 Difluorophenyl Methyl Piperidine Derivatives

Identification and Characterization of Biological Targets

The unique structural properties of the piperidine (B6355638) ring allow it to be combined with various molecular fragments, creating derivatives with a wide array of potential pharmacological effects. clinmedkaz.org In silico and in vitro studies have revealed that derivatives of 4-[(2,6-Difluorophenyl)methyl]piperidine and related piperidine compounds can interact with a diverse range of biological targets. These include enzymes, G protein-coupled receptors (GPCRs), ion channels, and intracellular signaling complexes, highlighting their potential for therapeutic applications in areas such as central nervous system disorders and oncology. clinmedkaz.org

A comprehensive analysis indicates that these modified piperidine derivatives can affect various enzymes, receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org This broad targeting capability makes them promising candidates for the design of new, highly effective medicinal agents. clinmedkaz.org Specific biological targets that have been identified for various piperidine derivatives include serotonin (B10506) receptors, dopamine (B1211576) receptors, calcium channels, and key enzymes in metabolic and pathogenic pathways.

For instance, certain derivatives have been characterized as potent inverse agonists for the 5-hydroxytryptamine(2A) (5-HT2A) receptor. nih.gov Other scaffolds have shown high affinity for the Dopamine D4 receptor (D4R). nih.gov In the realm of ion channels, specific piperidine carboxamide derivatives have been found to inhibit T-type Ca²⁺ channels. nih.gov Furthermore, enzymatic targets have also been a significant focus, with different derivatives showing inhibitory activity against acetyl-CoA carboxylase (ACC), 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, and the NLRP3 inflammasome. nih.govnih.govmdpi.com

Table 1: Identified Biological Targets of Various Piperidine Derivatives
Derivative ClassIdentified Biological TargetTherapeutic Area of InterestReference
N-arylmethyl-N-(1-methylpiperidin-4-yl) carbamides5-HT2A ReceptorCentral Nervous System nih.gov
4,4-Difluoro-3-(phenoxymethyl)piperidinesDopamine D4 Receptor (D4R)Central Nervous System nih.gov
1-Alkyl-piperidine-4-carboxamidesT-type Ca²⁺ ChannelsHypertension nih.gov
(4-Piperidinyl)-piperazinesAcetyl-CoA Carboxylase 1/2 (ACC1/2)Metabolic Disorders nih.gov
Substituted Piperidine Ethers1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)Infectious Disease (Tuberculosis) nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-onesNLRP3 InflammasomeInflammatory Diseases mdpi.com
N-(2-(piperidine-1-yl)ethyl)benzamidesAcetylcholinesterase (AChE)Neurodegenerative Disease nih.gov

Ligand-Target Interaction Profiling and Binding Assays

The characterization of the interaction between piperidine derivatives and their biological targets is crucial for understanding their mechanism of action and for guiding further drug development. A variety of techniques, including radioligand binding assays, fluorescence-based assays, and in silico molecular docking, are employed to profile these interactions quantitatively.

Radioligand binding assays have been instrumental in determining the affinity of these compounds for their targets. For example, the derivative ACP-103, a potent 5-HT2A receptor inverse agonist, was found to competitively antagonize the binding of [³H]ketanserin to human 5-HT2A receptors with a mean pKi of 9.3 in membranes and 9.70 in whole cells. nih.gov The same study revealed a lesser affinity for human 5-HT2C receptors, with a mean pKi of 8.80 in membranes. nih.gov Similarly, structure-activity relationship studies on a series of 4,4-difluoropiperidine (B1302736) ether-based derivatives led to the identification of a compound with exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes. nih.gov

Molecular docking provides computational insights into the binding modes and interactions at the atomic level. Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, evaluated as potential anti-cancer agents, used docking to confirm their ability to bind to various protein targets, including those implicated in myeloma and leukemia. nih.gov These analyses revealed key interactions, such as hydrogen bonds and Van der Waals forces, between the ligands and active site residues of the target proteins. nih.gov For bridged piperidine analogues targeting the P2Y14R, molecular modeling based on a known P2Y12R structure showed stable and persistent key interactions for the most potent compounds. nih.gov

Table 2: Binding Affinities of Selected Piperidine Derivatives
Compound/Derivative ClassTargetAssay TypeBinding Affinity ValueReference
ACP-1035-HT2A Receptor (membranes)Radioligand BindingpKi = 9.3 nih.gov
ACP-1035-HT2A Receptor (whole cells)Radioligand BindingpKi = 9.70 nih.gov
ACP-1035-HT2C Receptor (membranes)Radioligand BindingpKi = 8.80 nih.gov
Compound 14a (4,4-difluoropiperidine ether)Dopamine D4 ReceptorBinding AssayKi = 0.3 nM nih.gov
Isoquinuclidine 34P2Y14 ReceptorFluorescence BindingIC₅₀ = 15.6 nM nih.gov
Isonortropanol 30P2Y14 ReceptorFluorescence BindingIC₅₀ = 21.3 nM nih.gov

Enzyme Modulation and Inhibition Kinetics

Beyond receptor binding, many this compound derivatives have been specifically designed to modulate the activity of enzymes, often acting as inhibitors. The potency and mechanism of this inhibition are typically characterized by determining kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀).

A series of novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as non-selective inhibitors of Acetyl-CoA Carboxylase 1 and 2 (ACC1/2). nih.gov An advanced analog from this series, compound 12c, demonstrated potent inhibitory activities in enzyme-based assays. nih.gov ACC enzymes are critical in the regulation of fatty acid metabolism, making their inhibitors relevant for metabolic diseases.

In the field of infectious diseases, piperidine derivatives have been investigated as inhibitors of essential enzymes in pathogens. Structure-activity relationship (SAR) studies identified novel inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis. nih.gov The most promising of these inhibitors displayed potent activity against the MenA enzyme with IC₅₀ values in the low micromolar range. nih.gov

Furthermore, certain benzamide (B126) derivatives incorporating a piperidine core have been synthesized to inhibit the acetylcholinesterase (AChE) enzyme, a key target in the symptomatic treatment of Alzheimer's disease. nih.gov The inhibitory potency of these agents is compared by calculating their respective IC₅₀ values. nih.gov In addition to direct enzyme inhibition, functional modulation is also a key aspect. The derivative ACP-103, for instance, acts as a potent inverse agonist at the 5-HT2A receptor, demonstrating a mean pIC₅₀ of 8.7 in a cell-based functional assay, indicating its ability to reduce the basal activity of the receptor. nih.gov

Table 3: Enzyme and Receptor Modulation by Piperidine Derivatives
Compound/Derivative ClassTargetModulation TypePotency (IC₅₀/pIC₅₀)Reference
Compound 12c ((4-piperidinyl)-piperazine derivative)ACC1/2InhibitorPotent (specific value not stated) nih.gov
Novel Piperidine Ether AnalogsMenA (M. tuberculosis)InhibitorIC₅₀ = 13–22 µM nih.gov
N-(2-(piperidine-1-yl)ethyl)benzamidesAChEInhibitorIC₅₀ values calculated nih.gov
ACP-1035-HT2A ReceptorInverse AgonistpIC₅₀ = 8.7 nih.gov

Intracellular Signaling Pathway Perturbation

The interaction of this compound derivatives with their biological targets invariably leads to the perturbation of downstream intracellular signaling pathways. The specific pathway affected is determined by the nature of the molecular target—be it a receptor, enzyme, or ion channel.

Modulation of GPCRs such as the 5-HT2A and D4 receptors directly impacts well-established signaling cascades. For example, 5-HT2A receptor inverse agonists like ACP-103 would decrease the signaling mediated by Gq/11 proteins, leading to reduced activation of phospholipase C and subsequent downstream effectors like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com Antagonists of the D4 receptor, which is highly expressed in the cortico-basal ganglia network, are expected to interfere with dopamine-mediated signaling, a pathway implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesias. nih.gov

Inhibition of enzymes leads to perturbations in metabolic or signaling pathways. Inhibitors of ACC1/2, for instance, disrupt the de novo synthesis of fatty acids, a fundamental cellular process. nih.gov Similarly, the inhibition of MenA in M. tuberculosis blocks the synthesis of menaquinone, a vital electron carrier in the bacterial electron transport chain, thereby disrupting cellular respiration and ATP production. nih.gov

More direct interference with signaling complexes has also been demonstrated. Certain 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been identified as novel inhibitors of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and controlling the maturation of pro-inflammatory cytokines. Inhibition of this complex directly dampens a key inflammatory signaling pathway. mdpi.com Therefore, the molecular pharmacology of these piperidine derivatives is intrinsically linked to their ability to perturb a wide range of critical intracellular signaling networks.

Computational Chemistry and in Silico Drug Discovery Applications for 4 2,6 Difluorophenyl Methyl Piperidine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. tandfonline.com This method is instrumental in understanding the binding mode of a compound and can provide insights into its mechanism of action. For 4-[(2,6-Difluorophenyl)methyl]piperidine, molecular docking simulations could be employed to screen for potential biological targets and to refine its interactions with a known receptor.

In a hypothetical molecular docking study, this compound could be docked into the active site of a target protein, such as a G-protein coupled receptor or a kinase, which are common targets for piperidine-containing drugs. The simulation would calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, between the ligand and the protein's amino acid residues. nih.gov For instance, the nitrogen atom of the piperidine (B6355638) ring could form a crucial salt bridge with an acidic residue like aspartic acid in the receptor's binding pocket. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterValueInteracting Residues
Binding Energy (kcal/mol)-8.5ASP147, PHE107, TYR148
Hydrogen Bonds1ASP147
Pi-Cation Interactions1PHE107
Hydrophobic Interactions4VAL89, LEU135, ILE144, ILE296

This table presents illustrative data from a hypothetical molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of novel, unsynthesized compounds can be predicted, thereby prioritizing the synthesis of the most promising candidates.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov A study on furan-pyrazole piperidine derivatives successfully used 2D and 3D autocorrelation descriptors to build a predictive QSAR model for their antiproliferative activities. nih.gov A similar approach could be applied to derivatives of this compound to guide the design of more potent analogs.

Table 2: Illustrative QSAR Model for a Series of this compound Analogs

Statistical ParameterValue
r² (Coefficient of Determination)0.85
Q² (Cross-validated r²)0.75
Number of Compounds30
Key DescriptorsLogP, Molecular Weight, Dipole Moment

This table presents hypothetical data from a QSAR study.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. researchgate.net This technique can reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules in the binding process.

An MD simulation of this compound bound to its target protein would involve simulating the movements of all atoms in the system over a period of nanoseconds to microseconds. researchgate.net The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by molecular docking, the flexibility of different regions of the protein, and the persistence of key intermolecular interactions. researchgate.net Such simulations have been used to confirm the conformational stability of other piperidine derivatives and to understand their interactions within a biological environment. researchgate.net

Table 3: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings

ParameterValue
Simulation Time100 ns
Key FindingThe salt bridge between the piperidine nitrogen and ASP147 is stable throughout the simulation.
RMSD of Ligand< 2 Å
RMSF of Binding Site ResiduesLow, indicating a stable binding pocket.

This table presents illustrative data from a hypothetical molecular dynamics simulation.

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netsciengpub.ir This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of a known active molecule.

A virtual screening campaign could be initiated using the structure of this compound as a query to search for commercially available or synthetically accessible compounds with similar properties. This would rapidly identify a diverse set of potential hits for further experimental testing. researchgate.netsciengpub.ir

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. Algorithms can piece together molecular fragments to create new molecules that fit perfectly into the binding site of the target protein. nih.gov Both virtual screening and de novo design are powerful strategies for expanding the chemical space around this compound and discovering novel drug candidates.

In Silico Metabolism Prediction and Metabolite Identification

Predicting the metabolic fate of a drug candidate is a critical step in the drug discovery process. In silico metabolism prediction tools can identify potential sites of metabolism on a molecule and predict the structures of the resulting metabolites. chula.ac.th This information is crucial for understanding a compound's pharmacokinetic profile and for identifying potentially reactive or toxic metabolites.

For this compound, in silico tools could predict that the piperidine ring is susceptible to oxidation by cytochrome P450 enzymes. nih.gov Specifically, N-dealkylation is a common metabolic pathway for compounds containing a 4-aminopiperidine (B84694) moiety. nih.govacs.org Other potential metabolic transformations could include hydroxylation of the piperidine ring or the difluorophenyl group. These predictions can guide the design of analogs with improved metabolic stability.

Table 4: Hypothetical In Silico Metabolism Predictions for this compound

Predicted Metabolic ReactionPredicted MetabolitePredicted Metabolizing Enzyme
N-dealkylation4-[(2,6-Difluorophenyl)methyl]amineCYP3A4, CYP2D6
Piperidine ring hydroxylation4-[(2,6-Difluorophenyl)methyl]piperidin-4-olCYP3A4
Aromatic hydroxylation4-({[4-hydroxy-2,6-difluorophenyl]methyl})piperidineCYP2C9

This table presents illustrative data from a hypothetical in silico metabolism prediction.

Medicinal Chemistry Implications and Advanced Applications of 4 2,6 Difluorophenyl Methyl Piperidine

Strategic Design of Lead Compounds and Chemical Probes

The design of lead compounds and chemical probes based on the 4-[(2,6-Difluorophenyl)methyl]piperidine scaffold is a strategic endeavor that leverages the unique properties of its constituent parts. The 4-benzylpiperidine (B145979) core is a well-established pharmacophore for interacting with various biological targets. For instance, derivatives of 4-benzylpiperidine have shown high affinity for sigma receptors and monoamine transporters, making them valuable starting points for the development of CNS-active agents. nih.govnih.gov

The introduction of two fluorine atoms at the 2 and 6 positions of the phenyl ring is a deliberate design choice. This substitution pattern has several predictable and advantageous effects on the molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine atoms at the ortho positions of the benzyl (B1604629) group can shield the benzylic position from hydroxylation, a common metabolic pathway for benzyl groups. This can lead to an increased half-life and improved bioavailability of the compound. ikprress.org

Conformational Restriction: The ortho-difluoro substitution can restrict the rotation of the phenyl ring, locking it into a preferred conformation. This can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the piperidine (B6355638) nitrogen. This modulation of pKa can be critical for optimizing the compound's pharmacokinetic profile, including its absorption, distribution, and ability to cross the blood-brain barrier.

Enhanced Target Interactions: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The specific placement of the fluorine atoms can be designed to exploit specific pockets or residues within a target's binding site.

These properties make this compound an attractive scaffold for developing chemical probes for positron emission tomography (PET) imaging. The introduction of a radioactive fluorine isotope (¹⁸F) would allow for the non-invasive visualization and quantification of its biological target in vivo. nih.gov

Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound based on the this compound scaffold is identified, further optimization is typically required to enhance its potency and selectivity for the desired biological target. Structure-activity relationship (SAR) studies of related 4-benzylpiperidine derivatives provide valuable insights into potential optimization strategies.

Key areas for modification include:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents can significantly impact a compound's affinity and selectivity. For example, in a series of N-benzyl piperidines targeting monoamine transporters, the nature and position of substituents on the N-benzyl ring were found to be critical for potency and selectivity. nih.gov

Modifications to the Phenyl Ring: While the 2,6-difluoro substitution is a key feature, further modifications to the phenyl ring could be explored. The addition of other small substituents could fine-tune the electronic properties and steric profile of the molecule to optimize interactions with the target.

Alterations to the Linker: The methylene (B1212753) linker between the phenyl ring and the piperidine ring can also be a point of modification. Altering the length or rigidity of this linker could change the relative orientation of the two key structural motifs and impact binding affinity.

The following interactive table summarizes SAR data from a study on N-substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines, which provides a general idea of how substitutions on the N-benzyl ring can affect transporter affinity.

Data adapted from a study on N-substituted 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidines targeting monoamine transporters. nih.gov

Contributions to Understanding Biological Systems and Disease Mechanisms

Derivatives of 4-benzylpiperidine have been instrumental in elucidating the roles of various biological targets in health and disease. For example, compounds with high affinity for sigma receptors have been used to probe the function of these receptors in neurological and psychiatric disorders. nih.gov Similarly, ligands that selectively target monoamine transporters have been crucial for understanding the mechanisms of action of antidepressants and psychostimulants. nih.gov

The this compound scaffold, with its enhanced metabolic stability and potential for high-affinity binding, can contribute to this field in several ways:

Probing Target-Ligand Interactions: The conformationally restricted nature of the 2,6-difluorophenyl group can help to define the specific binding pocket requirements of a target protein. By comparing the activity of this compound with its non-fluorinated or differently fluorinated counterparts, researchers can gain a deeper understanding of the forces that govern molecular recognition.

In Vivo Target Validation: Due to its likely improved pharmacokinetic profile, this scaffold is well-suited for in vivo studies. Chemical probes based on this structure can be used to validate the role of a specific target in a disease model, providing crucial information for drug development programs.

Investigating Allosteric Modulation: Some piperidine derivatives have been found to act as allosteric modulators of their targets, meaning they bind to a site distinct from the primary binding site and modulate the target's activity. nih.gov The unique structural features of this compound could be exploited to design novel allosteric modulators, which can offer advantages in terms of selectivity and safety.

Future Research Directions in Piperidine-Based Chemical Biology

The this compound scaffold holds significant promise for future research at the intersection of chemistry and biology. Several exciting avenues can be envisioned:

Development of Novel Therapeutics: The favorable properties conferred by the difluorobenzyl group make this scaffold an excellent starting point for the development of new treatments for a range of disorders, particularly those affecting the CNS. Future work will likely focus on synthesizing and screening libraries of derivatives against a variety of biological targets. ikprress.org

Advanced Imaging Agents: The development of ¹⁸F-labeled PET tracers based on this scaffold could revolutionize the diagnosis and monitoring of diseases characterized by changes in the expression or function of specific target proteins. nih.gov

Chemical Biology Tools for Target Discovery: By incorporating photoaffinity labels or other reactive groups into the this compound structure, researchers can create powerful tools for identifying the biological targets of bioactive small molecules.

Exploration of New Biological Space: The unique combination of a piperidine core and a difluorinated aromatic ring may allow for the targeting of proteins that have been considered "undruggable" with traditional small molecules. Future research may uncover novel and unexpected biological activities for this class of compounds.

Q & A

Basic: What are the established synthetic routes for 4-[(2,6-Difluorophenyl)methyl]piperidine, and how can reaction efficiency be assessed?

Answer:
A common method involves substitution reactions where a piperidine derivative reacts with a 2,6-difluorophenylmethyl electrophile. For example, in analogous compounds like 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine, the apicrate salt was synthesized via nucleophilic substitution under basic conditions . Efficiency is assessed using:

  • Yield optimization : Monitoring reaction parameters (temperature, solvent polarity, catalyst).
  • Purity validation : HPLC or LC-MS to confirm absence of byproducts.
  • Kinetic studies : Time-dependent NMR or IR spectroscopy to track intermediate formation.

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : The gold standard for confirming stereochemistry and substituent positioning. SHELXL (a refinement module in the SHELX suite) is widely used for small-molecule crystallography, especially for resolving fluorine-related disorder in the difluorophenyl group .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential for distinguishing fluorine environments, while 1H^{1}\text{H} NMR identifies coupling between the piperidine and aryl methyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Basic: How is the biological activity of this compound initially screened in pharmacological research?

Answer:

  • In vitro assays : Test for receptor binding (e.g., serotonin or dopamine receptors due to structural similarity to CNS-active piperidines) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (common for fluorinated piperidines due to lipophilicity) .
  • Cytotoxicity profiling : MTT assays on human cell lines to rule out nonspecific toxicity before advancing to in vivo studies.

Advanced: How can synthetic yield be optimized for scale-up without compromising stereochemical integrity?

Answer:

  • Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane for selective imine reduction, avoiding racemization .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 25.6% yield achieved in a similar piperidine derivative using controlled heating) .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for enantiomeric separation.

Advanced: What strategies are used in structure-activity relationship (SAR) studies for fluorinated piperidine derivatives?

Answer:

  • Substituent variation : Replace the 2,6-difluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess binding affinity changes .
  • Bioisosteric replacement : Substitute the piperidine ring with morpholine or thiomorpholine to evaluate metabolic stability .
  • Data correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link structural modifications to activity changes observed in assays .

Advanced: How are crystallographic challenges (e.g., twinning, disorder) addressed in structural studies?

Answer:

  • Twinning : SHELXD (SHELX suite) is employed for structure solution in cases of pseudo-merohedral twinning, common in fluorinated compounds due to symmetry ambiguities .
  • Disorder modeling : For flexible groups like the piperidine methylene, partial occupancy refinement in SHELXL improves electron density maps .
  • Validation tools : R-factor convergence and residual density analysis ensure model accuracy.

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer:

  • Dynamic effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray) may explain discrepancies. Variable-temperature NMR identifies dynamic processes .
  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
  • Multi-technique validation : Overlay X-ray structures with NOESY NMR data to confirm spatial proximity of protons.

Advanced: What computational methods are used to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on substituent effects .
  • Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., 5-HT receptors) over nanosecond timescales .
  • Metabolic pathway prediction : Use MetaSite to identify potential oxidation sites on the piperidine ring or difluorophenyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.